molecular formula C7H4BrFN2 B572376 6-Bromo-5-fluoro-1H-indazole CAS No. 1286734-85-7

6-Bromo-5-fluoro-1H-indazole

Cat. No.: B572376
CAS No.: 1286734-85-7
M. Wt: 215.025
InChI Key: PLGKUXUUBPDMAA-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of bromine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

6-Bromo-5-fluoro-1H-indazole is primarily used as a reactant in the preparation of histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Biochemical Analysis

Biochemical Properties

It is known to be involved in the preparation of histone deacetylase inhibitors . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Cellular Effects

Given its role in the preparation of histone deacetylase inhibitors, it can be inferred that it may influence gene expression and cellular metabolism by modulating the acetylation state of histones .

Molecular Mechanism

It is known to be a reactant in the preparation of histone deacetylase inhibitors . These inhibitors can block the activity of histone deacetylases, leading to an increase in acetylation of histones. This can result in a more relaxed chromatin structure and increased gene expression.

Metabolic Pathways

Given its role in the preparation of histone deacetylase inhibitors, it may be involved in pathways related to histone modification and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1H-indazole typically involves the cyclization of substituted hydrazines with ortho-substituted benzaldehydes. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-5-fluoro-1H-indazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 5-Bromo-6-fluoro-1H-indazole
  • 6-Fluoro-1H-indazole-5-carboxylic acid
  • Methyl 6-fluoro-1H-indazole-5-carboxylate

Comparison: 6-Bromo-5-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGKUXUUBPDMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694199
Record name 6-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-85-7
Record name 6-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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